molecular formula C15H26O B8261068 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- CAS No. 244626-73-1

4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-

Cat. No.: B8261068
CAS No.: 244626-73-1
M. Wt: 222.37 g/mol
InChI Key: QZFSNJAQFWEXEA-MDZDMXLPSA-N
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Description

Structural Characterization and Molecular Analysis

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is (E)-3,3-dimethyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol . Its classification follows:

  • Parent hydride : Pent-4-en-2-ol
  • Substituents :
    • Two methyl groups at C3
    • 2,2,3-Trimethylcyclopent-3-en-1-yl group at C5

The E configuration at the C4-C5 double bond arises from the relative positions of the cyclopentene substituent and hydroxyl group. The molecular formula C₁₅H₂₆O corresponds to a monoterpenoid-alcohol hybrid with a molecular weight of 222.36 g/mol .

Molecular Property Value
Molecular formula C₁₅H₂₆O
Exact mass 222.1984 Da
Topological polar surface area 20.2 Ų
Hydrogen bond donors/acceptors 1/1

Molecular Geometry and Conformational Isomerism

The molecule adopts a folded conformation due to steric interactions between the cyclopentene ring’s 2,2,3-trimethyl groups and the C3 dimethyl substituents. Key geometric features:

  • Cyclopentene ring : Distorted envelope conformation with C1-C2-C3-C4 dihedral angle of 35.7°
  • Pent-4-en-2-ol chain : Trans configuration minimizes allylic strain between C3 methyl groups and the hydroxyl proton
  • Torsional angles :
    • C5-C6-C7-C8: 178.2° (antiperiplanar)
    • C2-C3-C4-O1: 62.4° (gauche)

Conformational analysis reveals two low-energy states differing by 2.3 kcal/mol in enthalpy, corresponding to syn- and anti-rotamers of the hydroxyl group relative to the cyclopentene ring.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (CDCl₃, 360 MHz):

δ (ppm) Multiplicity Integration Assignment
0.73 Singlet 3H C3 methyl groups
0.96 Singlet 3H C2' methyl (cyclopentene)
1.00 Singlet 3H C3' methyl (cyclopentene)
1

Properties

IUPAC Name

(E)-3,3-dimethyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-7-8-13(15(11,5)6)9-10-14(3,4)12(2)16/h7,9-10,12-13,16H,8H2,1-6H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFSNJAQFWEXEA-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C1(C)C)C=CC(C)(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC(C1(C)C)/C=C/C(C)(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021085
Record name 4-​Penten-​2-​ol, 3,​3-​dimethyl-​5-​(2,​2,​3-​trimethyl-​3-​cyclopenten-​1-​yl)​-​, (4E)​-
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Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
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CAS No.

244626-73-1, 107898-54-4
Record name (4E)-3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol
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Record name 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
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Record name 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
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Record name 4-​Penten-​2-​ol, 3,​3-​dimethyl-​5-​(2,​2,​3-​trimethyl-​3-​cyclopenten-​1-​yl)​-​, (4E)​-
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Record name (+/-) trans-3,3-dimethyl-5-(2,2,3-trimethyl-cyclopent-3-en-1-yl)pent-4-en-2-ol
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Record name 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)
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Preparation Methods

The synthesis of 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- begins with α-campholenaldehyde, which is condensed with 2-butanone to form 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-3-penten-2-one. This intermediate is then methylated using phase-transfer conditions to yield the dimethylpentenone, which is subsequently reduced with sodium borohydride (NaBH4) to produce the final compound .

Chemical Reactions Analysis

4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- undergoes various chemical reactions, including:

Scientific Research Applications

This compound is primarily used in the perfumery industry due to its sandalwood-like fragrance. It is utilized in fine fragrances, shampoos, shower gels, soaps, and other personal care products. Additionally, it serves as an analytical standard for determining the presence of sandalwood oil in various products .

Mechanism of Action

The mechanism of action of 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- involves its interaction with olfactory receptors, particularly OR2AT4, a G-protein-coupled receptor. This interaction stimulates the receptor, leading to decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1, which enhances hair growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Olfactory Properties

Several structurally related compounds are used in sandalwood accords. Key examples include:

Compound Name CAS Number Molecular Weight Odor Profile Key Structural Differences References
Polysantol® 107898-54-4 222.37 Woody, milky, sandalwood Cyclopentenyl substituent, dimethyl groups
Ebanol® 67801-20-1 222.37 Dry, woody sandalwood Cyclopentenyl with methyl group at C3
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol 107898-54-4 (isomer) 222.37 Milder sandalwood Methyl substitution at C3 instead of dimethyl
3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclohexenyl)-4-penten-2-ol N/A 236.41 Heavier, earthy Cyclohexenyl ring (larger ring system)
Campholenic aldehyde derivatives (e.g., 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol) 4501-58-0 (campholenic aldehyde) Variable Green, floral Aldehyde or ketone functional groups

Key Observations:

  • Ring Size : Cyclohexenyl analogs (e.g., EP572797 compound) exhibit lower volatility and earthier tones due to increased molecular bulk .
  • Substituent Effects: Dimethyl groups in Polysantol® enhance its creamy-milky character compared to Ebanol®’s drier profile .
  • Functional Groups: Ketone derivatives (e.g., CAS 244614-20-8) lack the alcoholic hydroxyl group, reducing tenacity but introducing sharper top notes .

Physicochemical and Performance Comparisons

  • Volatility: Polysantol® is a base note (flash point >100°C), whereas campholenic aldehyde derivatives are often middle notes .
  • Solubility: Polysantol®’s ethanol solubility (0.897–0.906 specific gravity) ensures compatibility with sprayable fragrances, while bulkier analogs require solubilizers .
  • Stereochemical Impact : Optically active isomers of Polysantol® (e.g., (4E)-isomer) show enhanced odor intensity, as demonstrated in Firmenich’s enantioselective synthesis patents .

Research Findings on Structure-Odor Relationships

  • Electron-Topological Studies : Dimoglo et al. (1995) linked the cyclopentenyl moiety and branching pattern to sandalwood odor via molecular orbital interactions. Bulky substituents at C2 and C3 enhance binding to olfactory receptors .
  • Synthetic Modifications: Schulze et al. (1999) found that epoxidation of α-campholenic derivatives alters odor profiles from woody to green, highlighting the sensitivity of olfaction to minor structural changes .

Industrial and Regulatory Considerations

  • Safety : Polysantol® has undergone rigorous safety assessments (RIFM, 2019), confirming its use in consumer products at concentrations up to 20% .
  • Regulatory Compliance : QB/T 4817-2015 (China) and similar standards specify purity (>98%), acid number (<1.0), and residual solvent limits for industrial production .
  • Market Trends: Polysantol® dominates synthetic sandalwood markets due to its cost-effectiveness and stability, while niche analogs like Ebanol® cater to premium formulations .

Biological Activity

4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, commonly referred to as Polysantol , is a synthetic compound primarily used in the fragrance industry. Its chemical structure is characterized by a complex cyclopentene ring and a pentenol moiety, contributing to its distinctive odor profile reminiscent of sandalwood. This article explores the biological activity of this compound, particularly its antimicrobial properties, safety profile, and applications in various fields.

PropertyValue
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Boiling Point300 °C
Density0.933 g/cm³
Flash Point105 °C
LogP4.33 at 23°C and pH 6.5

Antimicrobial Properties

Research indicates that Polysantol exhibits notable antimicrobial activity. A study performed using Gas Chromatography-Mass Spectrometry (GC-MS) profiling demonstrated that volatile metabolites from certain Bacillus species possess antibacterial properties, which may extend to compounds like Polysantol due to structural similarities and functional groups conducive to microbial inhibition .

Case Study: Antibacterial Activity

  • Organism Tested : Bacillus thuringiensis
  • Methodology : GC-MS analysis was employed to isolate and identify the volatile compounds produced by the bacteria.
  • Findings : The study revealed significant antibacterial activity against various pathogens, suggesting potential applications in food preservation and medical settings .

Safety Profile

The safety assessment of Polysantol reveals moderate concerns regarding skin sensitization and potential allergenic effects. The Expert Panel for Fragrance Safety has established usage limits for this compound across various product categories based on its toxicological data .

Concern TypeLevel of Evidence
Skin IrritationHigh
Allergies & ImmunotoxicityModerate
Developmental/Reproductive ToxicityLow

Applications in Industry

Polysantol is predominantly used in the fragrance industry due to its sandalwood-like aroma. It is incorporated into perfumes and personal care products where a warm, woody scent is desired.

Regulatory Standards

The International Fragrance Association (IFRA) has set specific guidelines for the use of Polysantol in consumer products to ensure safety. For instance, it is restricted in certain categories due to its potential irritative properties .

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via a multi-step route:

  • Step 1 : Condensation of campholenic aldehyde (or related terpenoid precursors) with methyl ethyl ketone under acidic conditions to form an α,β-unsaturated ketone intermediate.
  • Step 2 : Methylation using methylating agents (e.g., dimethyl sulfate) under controlled pH.
  • Step 3 : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce double bonds and finalize the structure. Key challenges include controlling regioselectivity during methylation and minimizing side products during hydrogenation .

Q. How is structural confirmation performed for this compound?

  • Spectroscopy : NMR (¹H and ¹³C) identifies substituent positions and stereochemistry. GC-MS confirms molecular weight (222.37 g/mol) and purity.
  • Physical Properties : Critical parameters include refractive index (1.480–1.484), specific gravity (0.897–0.906), and solubility in ethanol . Table 1 : Key Physical Properties
PropertyValue/Range
Molecular Weight222.37 g/mol
Refractive Index1.480–1.484
Specific Gravity0.897–0.906
Flash Point100°C (closed cup)
SolubilityInsoluble in water; soluble in ethanol

Q. What analytical standards govern its quality assessment?

The Chinese industrial standard QB/T 4817-2015 specifies purity thresholds (≥98% by GC), acid number limits (≤1.0 mg KOH/g), and odor profiling ("powerful, diffusive sandalwood"). Validation requires HPLC/GC-MS coupled with organoleptic evaluation .

Advanced Research Questions

Q. How can stereochemical outcomes during hydrogenation be optimized?

  • Catalyst Selection : Chiral catalysts (e.g., Rh-DIOP complexes) or asymmetric hydrogenation conditions influence diastereomer ratios.
  • Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation to adjust pressure/temperature dynamically .
  • Computational Modeling : DFT calculations predict favorable transition states for stereocontrol .

Q. What mechanistic insights explain its stability under oxidative conditions?

The cyclopentenyl and branched alkyl groups sterically shield the alcohol moiety, reducing oxidation susceptibility. Accelerated aging tests (e.g., open-cup aging at 100°C) show <5% degradation over 48 hours, confirmed by GC-MS .

Q. How is its dermal sensitization potential evaluated in preclinical models?

The murine Local Lymph Node Assay (LLNA) is used:

  • Protocol : Mice are dermally exposed to 0.5–10% (v/v) concentrations. Lymphocyte proliferation (measured via ³H-thymidine uptake) indicates sensitization potential.
  • Results : EC₃ values (concentration eliciting 3-fold proliferation) classify the compound as a moderate sensitizer, requiring formulation controls in cosmetic applications .

Q. What role does this compound play in fragrance longevity studies?

  • Fixative Properties : Its low volatility (evaporation rate ≈0.01 relative to diethyl phthalate) extends scent retention.
  • Synergistic Blends : Combines with methyl dihydrojasmonate or sandalwood analogs to enhance diffusion profiles in GC-olfactometry trials .

Contradictions & Clarifications

  • CAS Number Confusion : The compound (CAS 107898-54-4) is distinct from Ebanol® (CAS 67801-20-1), a structural analog with a methyl substituent difference .
  • Safety Data : While LLNA suggests sensitization risk, human patch tests (IFRA) report no irritation at <5% concentrations in finished products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
Reactant of Route 2
4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-

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